

Application Notes and Protocols for DCDAPH Administration in Live Animal Imaging

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Compound of Interest

Compound Name:	DCDAPH
CAS No.:	136822-54-3
Cat. No.:	B2859634

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the far-red fluorescent probe **DCDAPH** (also known as DANIR-2c) for in vivo imaging of amyloid-beta (A β) plaques in live animal models, particularly in mouse models of Alzheimer's disease.

Introduction to DCDAPH

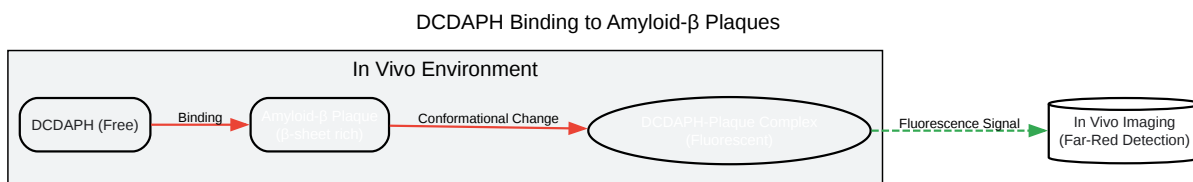
DCDAPH is a far-red fluorescent probe with a high affinity for A β aggregates.[1] Its spectral properties (excitation/emission maximum at approximately 597/665 nm) make it well-suited for in vivo imaging applications, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence.[1] This probe is a valuable tool for the longitudinal study of A β plaque deposition and for evaluating the efficacy of therapeutic interventions targeting amyloid pathology.

Mechanism of Action

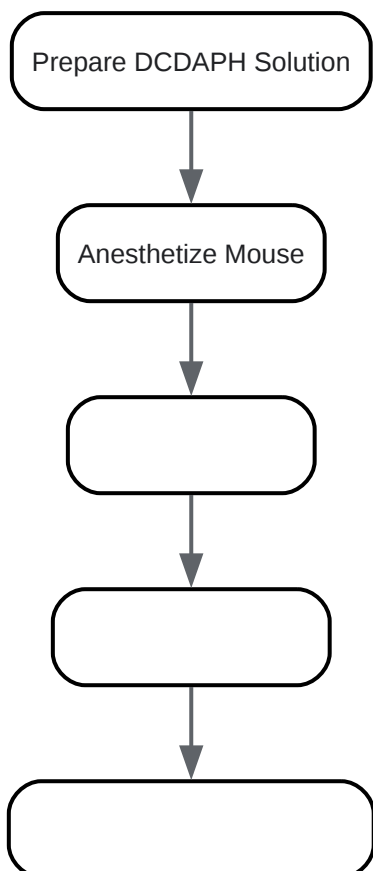
DCDAPH is designed to specifically bind to the beta-sheet structures characteristic of A β fibrils found in amyloid plaques. Upon binding, the probe undergoes a conformational change that

results in a significant increase in its fluorescence quantum yield, allowing for the visualization of plaques against the surrounding tissue.

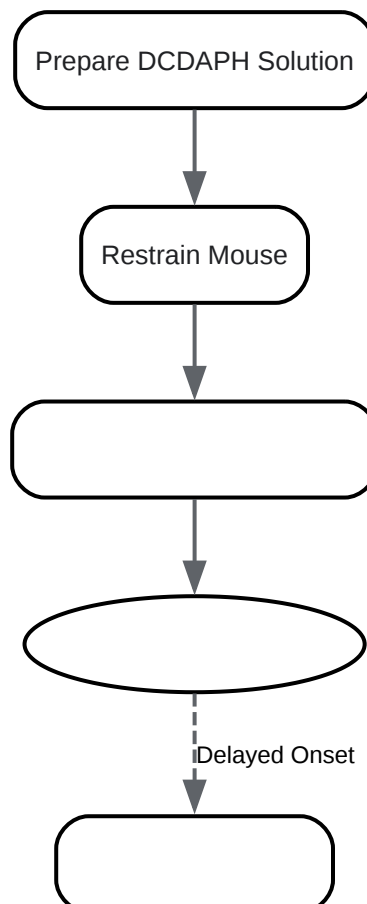
Signaling Pathway and Binding Mechanism



Intravenous Administration Workflow



Intraperitoneal Administration Logic



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References

- 1. Pharmacokinetics and Brain Uptake of an IgG-TNF Decoy Receptor Fusion Protein Following Intravenous, Intraperitoneal and Subcutaneous Administration in the Mouse - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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